Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
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Description
Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C19H19NO7 and its molecular weight is 373.361. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Pyran derivatives have been extensively studied for their corrosion inhibition properties. Research by Saranya et al. (2020) on similar pyran compounds has shown significant inhibition efficiency for mild steel in sulfuric acid solution, highlighting the potential of these compounds in protecting metals against corrosion. The study demonstrates that pyran derivatives act as mixed-type inhibitors and inhibit corrosion through an adsorption mechanism, with efficiency reaching up to 95% for certain derivatives. The adsorption follows the Langmuir isotherm model, and the surface morphology studies via SEM-EDS, XRD, and AFM methods confirm the formation of an adsorbed protective layer on the metal surface (Saranya et al., 2020).
Organic Synthesis and Structural Studies
Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is part of a broader class of compounds that are useful in organic synthesis. Harb et al. (1989) demonstrated the versatility of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates in producing a variety of heterocyclic compounds, indicating the potential of these pyran derivatives in synthesizing novel organic molecules with potential applications in drug discovery and material science (Harb et al., 1989).
Properties
IUPAC Name |
ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7/c1-3-25-19(23)15-14(10-5-4-6-11(7-10)24-2)17-16(27-18(15)20)13(22)8-12(9-21)26-17/h4-8,14,21H,3,9,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOFEADKLUWCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)OC)OC(=CC2=O)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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